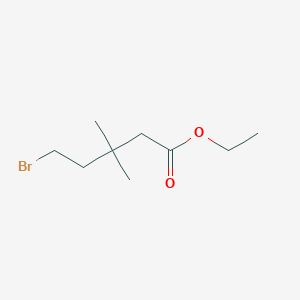

Ethyl 5-bromo-3,3-dimethylpentanoate

Description

BenchChem offers high-quality Ethyl 5-bromo-3,3-dimethylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-3,3-dimethylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-3,3-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-4-12-8(11)7-9(2,3)5-6-10/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUGLLMDRXJRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Ethyl 5-bromo-3,3-dimethylpentanoate for synthesis

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of Ethyl 5-bromo-3,3-dimethylpentanoate

Abstract

Ethyl 5-bromo-3,3-dimethylpentanoate is a valuable bifunctional molecule utilized as a key intermediate in advanced organic synthesis. Its unique structure, featuring a primary alkyl bromide for nucleophilic substitution and an ethyl ester for further functional group manipulation, makes it a versatile building block. The presence of a neopentyl-like quaternary carbon center imparts specific steric properties and stability to the molecular backbone. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and reactivity, with a focus on its practical application in the development of complex chemical entities for the pharmaceutical industry.

Introduction: Strategic Importance in Synthesis

In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount.[1] Ethyl 5-bromo-3,3-dimethylpentanoate (CAS No. 123469-83-0) emerges as a strategic aliphatic building block.[2] Its utility lies in its dual functionality: a terminal bromine atom that serves as an excellent leaving group for carbon-carbon and carbon-heteroatom bond formation, and an ethyl ester moiety that can be readily transformed into a variety of other functional groups such as carboxylic acids, amides, or alcohols.

The gem-dimethyl group at the C3 position is a critical structural feature. It introduces steric hindrance that can influence the reactivity of adjacent functional groups and lock in specific conformations, a desirable trait in the design of bioactive molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this reagent's properties and its application in multi-step synthetic sequences.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of Ethyl 5-bromo-3,3-dimethylpentanoate are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 123469-83-0 | [2] |

| Molecular Formula | C₉H₁₇BrO₂ | [2] |

| Molecular Weight | 237.14 g/mol | [2] |

| Appearance | Yellow-brown liquid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Store at 0-8 °C for optimal stability. | |

| InChI Key | LYUGLLMDRXJRGN-UHFFFAOYSA-N | [2] |

Spectroscopic Data for Structural Elucidation

While specific spectra are proprietary to suppliers, the expected spectroscopic signatures are predictable based on the molecule's structure. These data are critical for confirming the identity and purity of the material before its use in a synthetic sequence.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals: a triplet for the methyl protons of the ethyl ester, a quartet for the methylene protons of the ethyl ester, a singlet for the two methyl groups at C3, and two triplets corresponding to the methylene protons at C2 and C4, and a triplet for the terminal brominated methylene group at C5.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display nine unique carbon signals, including the characteristic carbonyl signal of the ester group (around 170-175 ppm), the quaternary carbon at C3, and the carbon bearing the bromine atom (C5) shifted downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester. A C-Br stretching vibration would be observed in the fingerprint region, typically around 500-600 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate

The synthesis of this intermediate can be achieved through several routes. A robust and logical approach involves the anti-Markovnikov hydrobromination of an unsaturated precursor, ethyl 3,3-dimethyl-4-pentenoate. This method ensures the selective introduction of the bromine atom at the terminal position.

Proposed Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from commercially available 3,3-dimethyl-γ-butyrolactone.

Caption: Proposed synthetic workflow for Ethyl 5-bromo-3,3-dimethylpentanoate.

Detailed Experimental Protocol (Hypothetical)

Step 3: Radical-initiated Hydrobromination

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add ethyl 3,3-dimethyl-4-pentenoate (1.0 eq).

-

Solvent & Initiator: Dissolve the starting material in a suitable anhydrous solvent like cyclohexane. Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.05 eq).

-

HBr Addition: Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure ethyl 5-bromo-3,3-dimethylpentanoate.

Chemical Reactivity and Synthetic Applications

The synthetic utility of ethyl 5-bromo-3,3-dimethylpentanoate stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a powerful tool for building molecular complexity.

Reactions at the Primary Bromide Center

The C-Br bond is the primary site of reactivity, readily participating in nucleophilic substitution reactions, typically via an Sₙ2 mechanism.

Caption: Generalized Sₙ2 reaction at the primary bromide.

Common Transformations:

-

Alkylation: It serves as a five-carbon electrophilic building block for C-C bond formation using organometallic reagents (Grignard, organocuprates) or enolates.

-

Ether and Thioether Synthesis: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) provides access to ethers and thioethers, respectively.

-

Azide and Amine Synthesis: Substitution with sodium azide (NaN₃) yields an alkyl azide, which can be subsequently reduced to a primary amine.

-

Nitrile Formation: Reaction with sodium cyanide (NaCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Protocol: Synthesis of an Alkyl Azide Derivative

-

Setup: In a round-bottom flask, dissolve ethyl 5-bromo-3,3-dimethylpentanoate (1.0 eq) in dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the azide product, which can be used in subsequent steps without further purification.

Reactions at the Ester Functional Group

The ethyl ester moiety offers a secondary handle for modification, typically after the bromide has been reacted.

-

Saponification: Hydrolysis under basic conditions (e.g., NaOH or KOH) followed by acidic workup yields the corresponding carboxylic acid, 5-substituted-3,3-dimethylpentanoic acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 5-substituted-3,3-dimethylpentan-1-ol.

-

Amidation: Direct conversion to amides can be achieved with amines under specific conditions, often involving heating or specialized reagents.

Safety and Handling

As with all halogenated organic compounds, proper safety precautions are essential.

-

Hazard Statements: The compound is typically associated with warnings such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[3][4]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Conclusion

Ethyl 5-bromo-3,3-dimethylpentanoate is a highly versatile and valuable intermediate for synthetic chemists. Its well-defined points of reactivity allow for sequential and controlled modifications, enabling the construction of complex target molecules. The sterically significant gem-dimethyl group provides a unique structural element that is increasingly sought after in modern medicinal chemistry. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

SAFETY DATA SHEET - ChemTreat. (URL: [Link])

-

123469-83-0|Ethyl 5-bromo-3,3-dimethylpentanoate - BIOFOUNT. (URL: [Link])

-

Rao, H. S. P., & Muthanna, N. (2016). Variations on the Blaise Reaction: Synthesis of 3,5-Dioxopentanoates and 3-Amino-5-oxopent-3-enoates. Synlett, 27(13), 2014-2018. (URL: [Link])

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of a Novel Synthesized 2-Amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide. Semantic Scholar. (URL: [Link]

-

ethyl (2E,4E)-5-bromo-3,4-dimethyl-2,4-pentadienoate - ChemSynthesis. (URL: [Link])

-

5-BROMO-3,3-DIMETHYL-2-PENTANONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

-

Synthesis of Production of ethyl 5-bromo-2,2-dimethylvalerate - PrepChem.com. (URL: [Link])

-

Gabdrakhmanov, A., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1573. (URL: [Link])

-

Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230. (URL: [Link])

-

Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. - ResearchGate. (URL: [Link])

Sources

Molecular structure and gem-dimethyl effect in Ethyl 5-bromo-3,3-dimethylpentanoate

An In-Depth Technical Guide to the Molecular Structure and Gem-Dimethyl Effect in Ethyl 5-bromo-3,3-dimethylpentanoate

Abstract

This technical guide provides a comprehensive examination of Ethyl 5-bromo-3,3-dimethylpentanoate, focusing on the intricate relationship between its molecular architecture and the influential gem-dimethyl effect. This phenomenon, also known as the Thorpe-Ingold effect, is a cornerstone of physical organic chemistry and has profound implications in synthetic strategy and drug development. By dissecting the steric and conformational consequences of the geminal methyl groups at the C3 position, this paper elucidates the kinetic and thermodynamic principles that govern the molecule's reactivity. We will explore the theoretical underpinnings of angle compression and entropy reduction, supported by a review of spectroscopic and computational methodologies used for structural validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these fundamental concepts in the design and synthesis of complex molecules.

Introduction: The Structural Significance of a Disubstituted Pentanoate

Ethyl 5-bromo-3,3-dimethylpentanoate (C₉H₁₇BrO₂) is a halogenated ester that, while seemingly a simple aliphatic chain, embodies a key principle in molecular design and reactivity: the gem-dimethyl effect.[1] This effect refers to the acceleration of intramolecular reactions, particularly cyclization, due to the presence of two alkyl groups on the same carbon atom within a chain.[2][3] The steric hindrance introduced by these groups does not impede reactivity as one might intuitively expect; instead, it channels it.

The presence of reactive termini—an ethyl ester and a primary bromide—makes this molecule a versatile precursor for synthesizing cyclic compounds. The gem-dimethyl group at the C3 position acts as a "conformational anchor," restricting the molecule's degrees of freedom and pre-organizing it for intramolecular ring closure. Understanding this interplay is critical for predicting reaction outcomes and designing efficient synthetic pathways in medicinal chemistry and materials science.

Molecular Architecture and Conformational Analysis

The structure of Ethyl 5-bromo-3,3-dimethylpentanoate is defined by its central quaternary carbon. This feature imposes significant geometric constraints on the entire molecule.

Caption: 2D structure of Ethyl 5-bromo-3,3-dimethylpentanoate.

Predicted Molecular Geometry

While a specific crystal structure for this exact molecule is not publicly available, its geometry can be accurately predicted using standard bond lengths and angles derived from X-ray crystallography and computational models of similar molecules.[4][5][6] The quaternary carbon (C3) is sp³ hybridized, with surrounding bond angles deviating from the ideal tetrahedral angle of 109.5° due to steric repulsion between the two methyl groups.

Table 1: Predicted Structural Parameters for Ethyl 5-bromo-3,3-dimethylpentanoate

| Parameter | Atom(s) Involved | Predicted Value | Rationale & Reference |

| Bond Lengths | |||

| C=O | Carbonyl | ~1.21 Å | Standard double bond length. |

| C-O | Ester | ~1.34 Å | Shorter than C-C due to resonance. |

| C-C | Aliphatic | ~1.53 Å | Typical sp³-sp³ carbon bond. |

| C-Br | Bromoalkane | ~1.94 Å | Standard carbon-bromine bond length. |

| Bond Angles | |||

| Me-C3-Me | Gem-dimethyl | > 109.5° | Steric repulsion widens the angle.[3] |

| CH₂-C3-CH₂ | Pentanoate chain | < 109.5° | Compressed by the gem-dimethyl groups.[2][7] |

| O=C-O | Ester head | ~125° | sp² hybridized carbon. |

The Gem-Dimethyl Effect: A Deeper Dive

First documented by Beesley, Thorpe, and Ingold in 1915, the Thorpe-Ingold effect provides a powerful tool for synthetic chemists.[1] It describes how gem-disubstitution on a carbon chain kinetically and thermodynamically favors intramolecular reactions.[1][3] This phenomenon arises from two primary contributions: enthalpic (angle compression) and entropic (reduced conformational freedom).

Enthalpic Contribution: Angle Compression

The steric bulk of the two methyl groups on C3 forces the C-C-C bond angle between them to be larger than the standard 109.5°. To compensate, the bond angle between the adjacent methylene groups (C2 and C4) is compressed.[2][7] This "pinching" motion brings the reactive ends of the molecule—the ester and the bromo-substituted carbon—into closer proximity, lowering the activation energy for cyclization.[7][8]

Caption: The Thorpe-Ingold effect: angle compression at the C3 position.

Entropic Contribution: Conformational Restriction

An unsubstituted alkyl chain can adopt numerous conformations through bond rotation. The introduction of the bulky gem-dimethyl group severely restricts this rotational freedom.[3] A significant portion of potential conformations that would place the reactive ends far apart become energetically unfavorable due to steric clashes.[2] This increases the statistical probability of the molecule existing in a "coiled" or "folded" conformation, which is primed for intramolecular reaction. The entropic penalty for achieving the cyclization transition state is therefore much lower compared to an unsubstituted analogue.[2][7]

Experimental Validation and Characterization

Confirming the structure and understanding the conformational preferences of Ethyl 5-bromo-3,3-dimethylpentanoate requires a combination of synthesis, spectroscopy, and computational modeling.

Synthetic Protocol

While numerous routes exist, a common approach involves the alkylation of a malonic ester derivative followed by subsequent transformations. A plausible, self-validating protocol is outlined below.

Experimental Workflow: Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of the target compound.

Step-by-Step Methodology:

-

Alkylation: Diethyl 2,2-dimethylmalonate is deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF). The resulting enolate is reacted with an excess of a suitable three-carbon electrophile with a leaving group, such as 1,3-dibromopropane, to introduce the bromo-propyl chain.

-

Saponification and Decarboxylation: The resulting diester is hydrolyzed to the dicarboxylic acid using aqueous sodium hydroxide (NaOH) with heating. Subsequent acidification and heating cause decarboxylation, yielding 5-bromo-3,3-dimethylpentanoic acid.

-

Esterification: The carboxylic acid is converted to the final ethyl ester via Fischer esterification, by refluxing in ethanol with a catalytic amount of sulfuric acid.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure Ethyl 5-bromo-3,3-dimethylpentanoate.[9]

-

Characterization: The final structure is confirmed using NMR, IR, and mass spectrometry.

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for verifying the molecular structure post-synthesis.

Table 2: Predicted Spectroscopic Data for Ethyl 5-bromo-3,3-dimethylpentanoate

| Technique | Feature | Predicted Observation & Rationale |

| ¹H NMR | Ethyl Ester (CH₃) | Triplet, ~1.2 ppm, J≈7 Hz. Coupled to the OCH₂ group. |

| Ethyl Ester (OCH₂) | Quartet, ~4.1 ppm, J≈7 Hz. Coupled to the adjacent CH₃ group. | |

| Gem-dimethyl (CH₃)₂ | Singlet, ~1.0 ppm. Equivalent methyl groups with no adjacent protons. | |

| Methylene (C2-H₂) | Singlet, ~2.2 ppm. No adjacent protons for coupling. | |

| Methylene (C4-H₂) | Triplet, ~1.9 ppm. Coupled to the C5-H₂ group. | |

| Methylene (C5-H₂) | Triplet, ~3.4 ppm. Coupled to C4-H₂ and deshielded by the bromine atom. | |

| ¹³C NMR | Carbonyl (C=O) | ~172 ppm. Typical chemical shift for an ester carbonyl. |

| Quaternary (C3) | ~35 ppm. Shielded quaternary carbon. | |

| Brominated (C5) | ~33 ppm. Carbon directly attached to bromine. | |

| IR Spectroscopy | C=O Stretch | Strong, sharp absorption band around 1735 cm⁻¹. |

| C-Br Stretch | Absorption in the fingerprint region, ~650 cm⁻¹. | |

| Mass Spec (ESI-MS) | Molecular Ion Peak | [M+Na]⁺ at m/z ≈ 260.05 and 262.05 in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.[10][11]

The Role of X-ray Crystallography and Computational Chemistry

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[12][13] It would provide precise, unambiguous measurements of the bond lengths and angles, allowing for direct quantification of the angle compression predicted by the Thorpe-Ingold effect.[4][6]

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) offer a powerful alternative.[4][14] These calculations can model the molecule's lowest energy conformation, predict vibrational frequencies (IR spectra), and calculate NMR chemical shifts, providing a theoretical dataset to compare against experimental results.[15] Furthermore, computational analysis can map the potential energy surface for bond rotation, quantitatively demonstrating the conformational restrictions imposed by the gem-dimethyl group.[16][17]

Implications in Drug Development and Advanced Synthesis

The principles embodied by Ethyl 5-bromo-3,3-dimethylpentanoate have far-reaching consequences in applied chemistry.

-

Accelerating Synthesis of Complex Scaffolds: The gem-dimethyl effect is a widely used strategy to facilitate the formation of strained or sterically congested ring systems, which are common motifs in natural products and pharmacologically active molecules.[2][18][19] By pre-organizing the linear precursor, the entropic and enthalpic barriers to cyclization are significantly reduced, leading to higher yields and faster reaction rates.[8][20]

-

Conformational Locking in Drug Design: Many drugs exert their biological effect by binding to a specific pocket on a protein. The binding affinity is often highly dependent on the drug molecule adopting a particular three-dimensional shape. Installing a gem-dimethyl group can act as a "conformational lock," restricting the flexibility of a molecule and forcing it into its bioactive conformation, thereby enhancing its potency and selectivity.

-

Improving Metabolic Stability: The steric bulk provided by gem-dimethyl groups can shield adjacent, metabolically labile functional groups from degradation by enzymes in the body.[21][22] This can increase the half-life and bioavailability of a drug candidate, improving its overall pharmacokinetic profile.

Conclusion

Ethyl 5-bromo-3,3-dimethylpentanoate is more than a simple synthetic intermediate; it is a textbook example of how subtle structural modifications can exert profound control over molecular behavior. The gem-dimethyl group at its core induces significant steric and conformational effects, primarily angle compression and a reduction in rotational freedom. These factors collaboratively favor intramolecular reactions, a principle known as the Thorpe-Ingold effect, which has become an indispensable tool in modern organic synthesis and medicinal chemistry. Through a combination of synthesis, advanced spectroscopic analysis, and computational modeling, the structural and energetic consequences of this effect can be fully elucidated, providing researchers with a reliable framework for the rational design of next-generation molecules.

References

-

Thorpe–Ingold effect - Wikipedia. Available at: [Link]

-

Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]

-

Thorpe-Ingold Effect | Chem-Station Int. Ed. Available at: [Link]

-

Koedjikov, A. H., et al. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Allinger, N. L., & Zalkow, V. Conformational Analysis. IX. The Gem-Dimethyl Effect. The Journal of Organic Chemistry. Available at: [Link]

-

The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

(PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - ResearchGate. Available at: [Link]

-

Quantitative evaluation of the gem-dimethyl effect on the succinic acid anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Conformation: Thorpe-Ingold Effect - YouTube. Available at: [Link]

-

Kostal, J., & Jorgensen, W. L. Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect. Journal of the American Chemical Society. Available at: [Link]

-

Jung, M. E., & Piizzi, G. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Available at: [Link]

-

(PDF) Conformational Interconversions in Gem-Dimethyl Substituted Cycloheptanes - Amanote Research. Available at: [Link]

-

Bachrach, S. M. The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Available at: [Link]

-

Ringer, A. L., & Magers, D. H. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry. Available at: [Link]

-

Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC. Available at: [Link]

-

Catalyzed Hydroxyl-acyloxylation of gem-Dimethyl Groups via Dual C(sp3)–H Activation. Journal of the American Chemical Society. Available at: [Link]

-

Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - RSC Publishing. Available at: [Link]

-

123469-83-0|Ethyl 5-bromo-3,3-dimethylpentanoate - BIOFOUNT. Available at: [Link]

-

(PDF) The Effect of the Gem‐Dimethyl Unit in the Gold‐Catalyzed Cycloisomerization of Aliphatic 1‐Bromoalkynes - ResearchGate. Available at: [Link]

- Clegg, W. X-ray Crystallography. Oxford University Press, 2015.

-

Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC - NIH. Available at: [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Critical Reviews in Analytical Chemistry. Available at: [Link]

-

ethyl (2E,4E)-5-bromo-3,4-dimethyl-2,4-pentadienoate - ChemSynthesis. Available at: [Link]

-

Ethyl (E)-2-oxo-5-bromo-3-pentenoate - SpectraBase. Available at: [Link]

-

5-BROMO-3,3-DIMETHYL-2-PENTANONE - SpectraBase. Available at: [Link]

-

Synthesis of Production of ethyl 5-bromo-2,2-dimethylvalerate - PrepChem.com. Available at: [Link]

-

Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

-

Seamless integration of GEM, a density based-force field, for QM/MM simulations - ChemRxiv. Available at: [Link]

-

gem-dimethyl Archives - AMM Journal. Available at: [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Available at: [Link]

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PubMed. Available at: [Link]

-

New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News. Available at: [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

Sources

- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 2. books.lucp.net [books.lucp.net]

- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avys.omu.edu.tr [avys.omu.edu.tr]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. comporgchem.com [comporgchem.com]

- 9. echemi.com [echemi.com]

- 10. 123469-83-0|Ethyl 5-bromo-3,3-dimethylpentanoate|BLD Pharm [bldpharm.com]

- 11. spectrabase.com [spectrabase.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Quantitative evaluation of the gem-dimethyl effect on the succinic acid ⇌ anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. amm-journal.org [amm-journal.org]

Solubility profile of Ethyl 5-bromo-3,3-dimethylpentanoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-bromo-3,3-dimethylpentanoate in Organic Solvents

Abstract

Ethyl 5-bromo-3,3-dimethylpentanoate (CAS No. 123469-83-0) is a functionalized aliphatic ester, likely utilized as a key building block or intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. A thorough understanding of its solubility profile in various organic solvents is critical for optimizing reaction conditions, designing purification strategies (such as crystallization and chromatography), and developing formulations. As specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a comprehensive framework based on first principles of physical organic chemistry. It outlines the theoretical underpinnings of its expected solubility, presents robust, step-by-step experimental protocols for accurate determination, and offers a structure for systematic data collection and interpretation. This document is intended to serve as a practical and authoritative resource for scientists working with this compound.

Compound Overview: Ethyl 5-bromo-3,3-dimethylpentanoate

Chemical Identity and Structure

-

Chemical Name: Ethyl 5-bromo-3,3-dimethylpentanoate[1]

-

Synonyms: 5-bromo-3,3-dimethylpentanoic acid ethyl ester, ethyl 5-bromo-3,3-dimethylvalerate[1]

-

CAS Number: 123469-83-0

-

Molecular Formula: C₉H₁₇BrO₂

-

Molecular Weight: 237.14 g/mol

-

Physical Form: Yellow-brown liquid

The molecular structure features a polar ethyl ester head, a non-polar hydrocarbon backbone containing a sterically hindering gem-dimethyl group, and a terminal bromine atom. This combination of functional groups dictates its interaction with various solvents.

Theoretical Solubility Profile

The solubility of a substance is governed by the principle of similia similibus solvuntur or "like dissolves like."[2] This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3] The dissolution process is an energy-dependent balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Structural Analysis and Predicted Behavior

-

Ethyl Ester Group (-CO₂Et): This group is the primary polar center of the molecule. The carbonyl oxygen and ether oxygen can act as hydrogen bond acceptors, and the C=O bond has a significant dipole moment. This functional group promotes solubility in polar solvents.

-

Alkyl Backbone (-CH₂-C(CH₃)₂-CH₂-CH₂-): This hydrocarbon portion is non-polar and contributes to the molecule's solubility in non-polar solvents through London dispersion forces. The presence of the gem-dimethyl group introduces steric bulk, which may slightly hinder efficient packing in a crystal lattice (if it were a solid) but does not fundamentally alter its non-polar character.

-

Terminal Bromine (-Br): The carbon-bromine bond is weakly polar. More significantly, bromine is highly polarizable, which enhances van der Waals interactions and can contribute to solubility in both non-polar and some polar solvents.

Expected Solubility in Common Organic Solvent Classes

-

High Solubility: Expected in solvents of moderate polarity that can effectively solvate both the polar ester and the non-polar alkyl chain. This includes:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Ethers: Tetrahydrofuran (THF), Diethyl Ether.

-

Esters: Ethyl Acetate.

-

-

Moderate to High Solubility: Expected in polar aprotic solvents which have strong dipoles capable of interacting with the ester group.

-

Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

-

Moderate to Low Solubility: Expected in polar protic solvents. While the ester can accept hydrogen bonds, the large non-polar tail may limit miscibility.

-

Alcohols: Ethanol, Methanol, Isopropanol.

-

-

Low to Insoluble: Expected in solvents at the extremes of the polarity scale.

-

Non-polar Aliphatic Solvents: Hexanes, Cyclohexane. The polarity of the ester group is too high for these solvents.

-

Highly Polar Protic Solvents: Water. The large, non-polar hydrocarbon chain makes the molecule hydrophobic and unlikely to be soluble in water.

-

Framework for Experimental Solubility Determination

A systematic approach is essential for building a reliable solubility profile. The following workflow provides a logical progression from initial screening to precise quantitative measurement.

Caption: General workflow for systematic solubility determination.

Data Collection Template

All experimentally determined data should be recorded systematically. The following table provides a template for this purpose. Solubility is typically expressed in mass/volume (e.g., g/100 mL) or molarity (mol/L).

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations (e.g., color, rate of dissolution) |

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetone | 25 | |||

| Ethanol | 25 | |||

| Hexanes | 25 | |||

| Water | 25 |

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for determining solubility. The choice of method depends on the desired accuracy and available resources.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment and is useful for screening a wide range of solvents.

Causality: By adding a fixed amount of solute to a fixed volume of solvent, one can rapidly classify the solubility as high, moderate, or low based on visual inspection. This helps prioritize which solvents should be used for more rigorous quantitative analysis.

Methodology:

-

Add 100 µL of Ethyl 5-bromo-3,3-dimethylpentanoate to a small, clear vial.

-

Add the test solvent dropwise (e.g., 0.2 mL at a time) while vortexing or shaking vigorously after each addition.

-

Continue adding solvent up to a total volume of 2.0 mL.

-

Observe the solution. Classify solubility based on the following criteria:

-

Soluble: A clear, homogenous solution is formed.

-

Partially Soluble: The solution is cloudy, or two phases are present, but a significant portion of the solute appears to have dissolved.

-

Insoluble: The solute remains as a distinct, separate phase with no apparent dissolution.

-

Protocol 2: Quantitative Determination by the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[4] It ensures that the solvent is fully saturated with the solute.

Causality: By creating a slurry with an excess of the solute and allowing it to equilibrate over time at a constant temperature, a true saturated solution is formed. Analyzing the concentration of the solute in the clear supernatant provides a precise measure of its maximum solubility under those conditions.

Caption: Workflow for the quantitative shake-flask method.

Methodology:

-

Preparation: To a 10 mL glass vial, add approximately 5 mL of the chosen solvent and an excess amount of Ethyl 5-bromo-3,3-dimethylpentanoate (e.g., 2 mL). The presence of a visible, undissolved second liquid phase is essential to ensure saturation.[2]

-

Equilibration: Seal the vial tightly and place it in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for 24 to 48 hours to ensure equilibrium is reached.

-

Separation: Remove the vial from the shaker and let it stand at the same constant temperature for at least 2 hours to allow the undissolved solute to settle completely.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Avoid disturbing the settled layer.

-

Gravimetric Analysis: a. Transfer the aliquot to a pre-weighed, clean, and dry vial. b. Gently evaporate the solvent using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen. Avoid excessive heat to prevent loss of the solute. c. Once the residue is completely dry and at constant weight, re-weigh the vial.

-

Calculation:

-

Mass of dissolved solute = (Weight of vial + residue) - (Weight of empty vial).

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100.

-

Notes on Instrumental Analysis

For very low solubilities or for higher throughput, instrumental methods like HPLC, GC, or UV-Vis spectroscopy can be used to determine the concentration of the solute in the saturated solution.[5] This involves preparing a calibration curve with standards of known concentration and then analyzing the filtered supernatant from the shake-flask experiment.

Data Interpretation and Applications

The acquired solubility data is invaluable for several key applications in a research and development setting:

-

Reaction Chemistry: Selecting a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.

-

Purification:

-

Crystallization: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal for purification by crystallization.

-

Chromatography: Solubility data helps in choosing the appropriate mobile phase for column chromatography, ensuring the compound fully dissolves before being loaded onto the stationary phase.

-

-

Formulation: For drug development, understanding solubility in various pharmaceutically acceptable solvents is a fundamental first step in creating a stable and bioavailable drug product.

References

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Mustansiriyah University. Determination of Solubility by Gravimetric Method. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Gurbator, et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

-

Organic Syntheses. 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. [Link]

-

PubChem. Ethyl 3,3-dimethylpentanoate. [Link]

-

ICCROM. Solubility and solvents for conservation problems. [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-bromo-3,3-dimethylpentanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 5-bromo-3,3-dimethylpentanoate (CAS No. 123469-83-0) is a functionalized aliphatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal bromine atom, a sterically hindered gem-dimethyl group, and an ethyl ester moiety, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, physicochemical properties, and its potential applications as an intermediate in drug discovery and development. While detailed peer-reviewed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from established chemical principles and data on analogous compounds to provide a robust technical resource.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. Ethyl 5-bromo-3,3-dimethylpentanoate is a distinct molecule with the following identifiers and characteristics.

Table 1: Chemical Identifiers and Properties of Ethyl 5-bromo-3,3-dimethylpentanoate

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 5-bromo-3,3-dimethylpentanoate | [1][2] |

| CAS Number | 123469-83-0 | [1][3] |

| Molecular Formula | C₉H₁₇BrO₂ | [1][3] |

| Molecular Weight | 237.13 g/mol | [1][3] |

| Synonyms | 5-bromo-3,3-dimethylpentanoic acid ethyl ester, Ethyl 5-bromo-3,3-dimethylvalerate | [1][3] |

| Physical Form | Yellow-brown liquid | |

| Storage Temperature | 0-8 °C |

Plausible Synthetic Pathways

While specific, detailed, and peer-reviewed synthetic protocols for Ethyl 5-bromo-3,3-dimethylpentanoate are not widely published, its structure suggests several viable synthetic strategies based on fundamental organic reactions. The choice of pathway would depend on the availability of starting materials, desired scale, and economic feasibility.

Pathway A: Fischer Esterification of 5-bromo-3,3-dimethylpentanoic acid

A direct and classical approach involves the Fischer esterification of the corresponding carboxylic acid, 5-bromo-3,3-dimethylpentanoic acid.[4][5][6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Reaction Scheme:

Caption: Fischer Esterification of 5-bromo-3,3-dimethylpentanoic acid.

Experimental Protocol (Hypothetical):

-

To a solution of 5-bromo-3,3-dimethylpentanoic acid in excess anhydrous ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added. The use of excess ethanol serves to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.[4][5]

-

The reaction mixture is heated to reflux for several hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ethyl 5-bromo-3,3-dimethylpentanoate.

-

Purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The presence of water would shift the equilibrium back towards the reactants, reducing the yield of the ester.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5]

-

Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Pathway B: Synthesis from a Precursor Ester via Bromination

An alternative strategy would involve the synthesis of a suitable precursor ester, followed by a bromination step. For instance, a precursor like ethyl 3,3-dimethylpent-4-enoate could undergo anti-Markovnikov hydrobromination.

Reaction Scheme:

Caption: Free-radical hydrobromination of an unsaturated ester precursor.

This free-radical addition of HBr proceeds via an anti-Markovnikov mechanism, leading to the bromine atom being attached to the terminal carbon.

Role in Drug Discovery and Medicinal Chemistry

Alkyl halides, and specifically bromoalkanoates, are valuable intermediates in pharmaceutical synthesis.[8][9] The presence of a bromine atom provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecules.[9]

As a Building Block for Lead Compound Synthesis

Ethyl 5-bromo-3,3-dimethylpentanoate can serve as a precursor for introducing a five-carbon chain with a gem-dimethyl group into a target molecule. The gem-dimethyl group can be strategically employed to:

-

Induce a specific conformation: The steric bulk of the gem-dimethyl group can lock a flexible chain into a more rigid conformation, which can be crucial for binding to a biological target.

-

Block metabolic degradation: The quaternary carbon is resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[8][10]

-

Modulate lipophilicity: The alkyl chain contributes to the overall lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[8][10]

The terminal bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups or to link this fragment to another part of the molecule.

Workflow Diagram:

Caption: Role of Ethyl 5-bromo-3,3-dimethylpentanoate in a drug discovery workflow.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), singlets for the gem-dimethyl protons, and triplets for the two methylene groups in the chain. The methylene group adjacent to the bromine atom would be expected to be the most downfield of the methylene signals. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, the quaternary carbon, the two methyl carbons, and the two methylene carbons. The carbon bonded to the bromine atom would be shifted to a characteristic range.[11][12] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely include the loss of the ethoxy group and cleavage of the carbon chain.[13][14] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹). C-H stretching and bending vibrations for the alkyl groups. |

Safety and Handling

Based on the GHS information provided by suppliers, Ethyl 5-bromo-3,3-dimethylpentanoate should be handled with care.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 5-bromo-3,3-dimethylpentanoate is a valuable, albeit not extensively documented, chemical intermediate. Its structural features suggest its utility as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry where the introduction of sterically hindered, functionalized alkyl chains is desired. While a lack of published, peer-reviewed data necessitates a degree of predictive analysis based on established chemical principles, this guide provides a solid foundation for researchers and drug development professionals interested in the potential of this and related compounds. Further experimental investigation into its synthesis, reactivity, and applications is warranted to fully unlock its potential.

References

-

Hunsdiecker Reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hunsdiecker Reaction: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved from [Link]

-

Hunsdiecker Reaction. (2019, March 4). BYJU'S. Retrieved from [Link]

-

A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (2010). Molecules, 15(5), 3276-3283. [Link]

-

Organic Syntheses Procedure. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

-

Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved from [Link]

- Google Patents. (n.d.). High-selectivity synthesis method of ethyl alpha-bromoacetate. (CN102351695A).

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0169307). Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of alpha-bromoalkyl carboxylate. (CN102627560A).

-

NIST. (n.d.). Pentanoic acid, 5-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment. (2025, December 22). Journal of Chemical Education. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

BIOFOUNT. (n.d.). 123469-83-0|Ethyl 5-bromo-3,3-dimethylpentanoate. Retrieved from [Link]

-

Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. (2025, October 16). ResearchGate. [Link]

-

A modified method for esterification of some polyhydroxy aromatic acids. (n.d.). Proceedings of the Indian Academy of Sciences - Section A, 32(3), 187-192. [Link]

-

Appchem. (n.d.). Pentanoic acid, 5-bromo-, 3-methylbutyl ester | 13931-40-3. Retrieved from [Link]

-

The Role of Alkyl Groups in Organic Chemistry and Drug Design. (2024, February 4). Journal of Analytical & Bioanalytical Techniques, 16, 735. [Link]

-

SpectraBase. (n.d.). 5-BROMO-3,3-DIMETHYL-2-PENTANONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl (E)-2-oxo-5-bromo-3-pentenoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (1998). The Journal of Organic Chemistry, 63(22), 7982-7984. [Link]

-

A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. (2010, September 16). Retrieved from [Link]

-

Residual Solvent Guidelines. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (US20060116519A1).

-

The Role of Alkyl Groups in Organic Chemistry and Drug Design. (n.d.). OMICS International. Retrieved from [Link]

-

Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024, April 18). Nature Communications, 15(1), 3326. [Link]

-

Indium-Catalyzed Reductive Bromination of Carboxylic Acids Leading to Alkyl Bromides. (2012). Organic Letters, 14(18), 4842-4845. [Link]

-

Green Chemistry Approaches in Pharmaceutical Synthesis. (n.d.). Research Journal of Pharmacy and Technology, 14(11), 6069-6075. [Link]

-

C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Brominating higher fatty acids and esters. (US3240794A).

-

CASE via MS: Ranking Structure Candidates by Mass Spectra. (2006). Croatica Chemica Acta, 79(3), 449-464. [Link]

-

Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025, January 21). PYG Lifesciences. Retrieved from [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy. (2024, July 30). In Chemistry LibreTexts. Retrieved from [Link]

-

Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (n.d.). SciSpace. Retrieved from [Link]

-

Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (2014). Chemical Science, 5(1), 148-152. [Link]

-

Undecane, 5-ethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. 123469-83-0|Ethyl 5-bromo-3,3-dimethylpentanoate|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. omicsonline.org [omicsonline.org]

- 9. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 10. omicsonline.org [omicsonline.org]

- 11. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. benchchem.com [benchchem.com]

Thermodynamic Stability and Structural Integrity of 3,3-Dimethyl Substituted Bromo Esters: A Mechanistic Guide

Executive Summary

The thermodynamic stability of 3,3-dimethyl substituted bromo esters is governed principally by the Thorpe-Ingold Effect (also known as the gem-dimethyl effect).[1] Unlike linear alkyl esters, the introduction of a geminal dimethyl group at the

This guide analyzes two distinct stability profiles:

- -Bromo-3,3-dimethyl Esters: Characterized by extreme steric congestion, exhibiting high kinetic resistance to hydrolysis but susceptibility to elimination.

- -Bromo-3,3-dimethyl Esters: Characterized by thermodynamic instability toward cyclization (lactonization), driven by angle compression.

The Physicochemical Basis: The Thorpe-Ingold Effect[2][3]

To understand the stability of these compounds, one must quantify the energetic contribution of the gem-dimethyl group.[2]

Rotamer Population and Entropy

In an unsubstituted alkyl chain, the molecule possesses high conformational freedom. The reactive termini (e.g., the ester carbonyl and the bromine) spend minimal time in the gauche conformation required for interaction.

-

Unsubstituted: The anti rotamer is energetically favored.[3]

(rotational entropy) opposes cyclization. -

3,3-Dimethyl Substituted: The bulky methyl groups create steric clashes in the anti conformation, destabilizing it. This forces the molecule into a gauche-rich population distribution.

Thermodynamic Consequence: The entropy loss (

Angle Compression (Enthalpy)

The internal

Figure 1: Comparative reaction coordinate diagram. The 3,3-dimethyl substitution raises the ground state energy relative to the transition state, accelerating degradation via cyclization.

Stability Profiling by Regioisomer

The position of the bromine atom relative to the 3,3-dimethyl motif dictates the degradation pathway.

Scenario A: Ethyl 2-bromo-3,3-dimethylbutanoate ( -Bromo)

Structure: The bromine is at the

-

Thermodynamic Status: High Stability against Nucleophilic Attack (

). -

Mechanism: The bulky

-butyl group adjacent to the reaction center creates a "neopentyl-like" steric wall.[5] The trajectory for backside attack by water or hydroxide is effectively blocked. -

Degradation Risk: Elimination (

). While substitution is retarded, basic conditions can trigger the elimination of HBr to form the

Scenario B: Ethyl 4-bromo-3,3-dimethylbutanoate ( -Bromo)

Structure: The bromine is at the

-

Thermodynamic Status: Unstable (Lactonization Prone).

-

Mechanism: This is the classic Thorpe-Ingold substrate.[1] The 3,3-dimethyl group compresses the angle, forcing the carbonyl oxygen and the

-carbon (bearing the Br) into proximity. -

Degradation Risk: Spontaneous cyclization to form the lactone (or cyclopropane if treated with base). The linear ester is thermodynamically less stable than the cyclic lactone product.

Comparative Data Summary

| Parameter | Unsubstituted (Linear) | 3,3-Dimethyl Substituted | Impact on Stability |

| Ground State Conformation | Mostly Anti | High Gauche population | Destabilizes linear form |

| Cyclization Rate ( | 1.0 (Baseline) | ~20 - 1000x faster | Decreases shelf-life |

| Moderate | Highly Negative (Exergonic) | Favors degradation product | |

| Hydrolysis ( | Fast | Slow (Steric Shielding) | Increases resistance to moisture |

Experimental Protocol: Assessing Thermodynamic Parameters

To rigorously determine the stability of a specific 3,3-dimethyl bromo ester, one must distinguish between kinetic persistence and thermodynamic equilibrium. The following protocol uses Isothermal Degradation Kinetics .

Methodology

Objective: Determine the activation energy (

-

Preparation: Dissolve the bromo ester (10 mM) in a polar aprotic solvent (e.g., DMSO-d6 for NMR or Acetonitrile for HPLC) containing a controlled amount of water (or buffer).

-

Thermal Stress: Aliquot samples into sealed vials and incubate at three distinct temperatures (e.g., 40°C, 50°C, 60°C).

-

Quantification: Monitor the disappearance of the ester peak and appearance of the lactone/acid peak.

-

NMR Marker: Shift of the gem-dimethyl singlet (usually

1.0 ppm shifts to

-

-

Data Analysis: Plot

vs.

Workflow Diagram

Figure 2: Standardized workflow for determining thermodynamic stability parameters of bromo esters.

Synthetic Implications and Handling

Storage Recommendations

Due to the thermodynamic drive toward cyclization (for

-

Temperature: Store at -20°C. The activation energy for the Thorpe-Ingold assisted cyclization is lower than standard esters, making room temperature storage risky.

-

Acidity: Maintain strictly neutral or slightly acidic conditions. Trace base catalyzes the enolization required for elimination or the deprotonation required for rapid lactonization.

-

Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent transesterification, which can be accelerated by the relief of steric strain in the transition state.

Stabilization Strategy

If the 3,3-dimethyl bromo ester is an intermediate, convert it immediately. If storage is necessary, conversion to a bulky ester (e.g., tert-butyl ester instead of ethyl) can provide additional kinetic stabilization by shielding the carbonyl carbon, counteracting the internal angle compression.

References

-

Bruice, T. C., & Pandit, U. K. (1960). The Effect of Gem-Substitution on the Rates of Ring Closure. Journal of the American Chemical Society, 82(22), 5858–5865. Link

-

Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[4] Chemical Reviews, 105(5), 1735–1766. Link

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1'-cyclopropane. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link

-

BenchChem. (2025).[6] Comparative Reactivity Analysis: Ethyl 2-bromo-3,3-dimethylbutanoate vs. Methyl 2-bromo-3,3-dimethylbutanoate. Link(Note: Generalized reference for steric hindrance data).

-

Bachrach, S. M. (2010). Thorpe-Ingold Effect.[1][4][7] Computational Organic Chemistry. Link

Sources

- 1. A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01653K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. comporgchem.com [comporgchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

A Technical Guide to Ethyl 5-bromo-3,3-dimethylpentanoate: A Core Intermediate in Modern Pharmaceutical Synthesis

Abstract: This technical guide provides an in-depth review of Ethyl 5-bromo-3,3-dimethylpentanoate (CAS: 123469-83-0), a pivotal, non-commercial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). We will elucidate a robust, three-step synthetic pathway starting from a common bulk chemical, 3,3-dimethylglutaric anhydride. Each step—anhydride ring-opening, selective carboxyl reduction, and subsequent bromination—is analyzed from a mechanistic perspective, explaining the rationale behind reagent selection and process control. Furthermore, this guide explores the application of this intermediate as a critical alkylating agent in the synthesis of Cenicriviroc, a dual CCR2/CCR5 antagonist. Detailed experimental protocols, data tables, and process diagrams are provided to support researchers and drug development professionals in leveraging this versatile building block.

Introduction: Identifying a Key Architectural Element

Ethyl 5-bromo-3,3-dimethylpentanoate is a bifunctional organic molecule featuring a terminal primary bromide and an ethyl ester. Its unique structure, characterized by a gem-dimethyl group at the C3 position, imparts significant steric influence and lipophilicity, making it a valuable building block for complex molecular architectures. While not widely available commercially, its straightforward synthesis allows it to be a cost-effective component in multi-step pharmaceutical manufacturing.

The primary significance of this intermediate lies in its role as a precursor to the side chains of advanced therapeutic agents. It is a key architectural element in the synthesis of Cenicriviroc (CVC) , an investigational dual antagonist of C-C chemokine receptor types 2 and 5 (CCR2/CCR5).[1][2] Cenicriviroc has been evaluated for its anti-inflammatory and antifibrotic effects in the treatment of nonalcoholic steatohepatitis (NASH) with liver fibrosis.[3] The 3,3-dimethylpentyl moiety provided by the bromo-ester is crucial for the target engagement and pharmacokinetic profile of the final drug molecule.

Table 1: Physicochemical Properties of Ethyl 5-bromo-3,3-dimethylpentanoate [4]

| Property | Value |

| CAS Number | 123469-83-0 |

| Molecular Formula | C₉H₁₇BrO₂ |

| Molecular Weight | 237.13 g/mol |

| Appearance | Yellow-brown liquid (predicted) |

| Boiling Point | Not specified; expected to be high |

| Storage Temp. | 0-8 °C (recommended)[5] |

Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate

The synthesis of the title compound is efficiently achieved via a three-step sequence from 3,3-dimethylglutaric anhydride. This pathway is designed for high selectivity and scalability, utilizing well-understood, reliable chemical transformations.

Caption: Synthetic pathway for Ethyl 5-bromo-3,3-dimethylpentanoate.

Step 1: Anhydride Ring-Opening & Esterification

The synthesis begins with the nucleophilic ring-opening of 3,3-dimethylglutaric anhydride (CAS 4160-82-1) using ethanol.[6][7]

-

Mechanism & Rationale: This reaction proceeds via a nucleophilic acyl substitution. The ethanol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. The tetrahedral intermediate collapses, breaking the C-O bond within the anhydride ring to yield the mono-ester, mono-carboxylic acid product. Using ethanol as both the reagent and solvent under reflux conditions drives the reaction to completion, providing a high yield of Ethyl 4-carboxy-3,3-dimethylbutanoate. This method is preferable for its atom economy and simplicity.

Step 2: Selective Reduction of the Carboxylic Acid

The key challenge in this synthesis is the reduction of the carboxylic acid in the presence of an ester.

-

Mechanism & Rationale: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BMS), is the reagent of choice for this transformation.[8] Borane is a highly selective reducing agent that reacts much more rapidly with carboxylic acids than with esters.[9] The reaction begins with the formation of an acyloxyborane intermediate, which is then rapidly reduced further to the primary alcohol. The high selectivity prevents the undesired reduction of the ethyl ester moiety, making this a crucial and effective step for obtaining Ethyl 5-hydroxy-3,3-dimethylpentanoate.

Step 3: Bromination of the Primary Alcohol

The final step is the conversion of the primary alcohol to the target primary alkyl bromide.

-

Mechanism & Rationale: Phosphorus tribromide (PBr₃) is an ideal reagent for this conversion. The reaction proceeds via an SN2 mechanism. The alcohol's oxygen atom attacks the electrophilic phosphorus, displacing a bromide ion and forming a good leaving group (an O-PBr₂ species). The displaced bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the leaving group, resulting in an inversion of stereochemistry (though the substrate is achiral at this position). Using PBr₃ is advantageous over agents like HBr because it minimizes the risk of carbocation rearrangements and typically results in cleaner reactions with higher yields for primary and secondary alcohols.[2][10]

Detailed Experimental Protocol: Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate

Materials: 3,3-Dimethylglutaric anhydride, Anhydrous Ethanol, Borane-tetrahydrofuran complex (1M in THF), Anhydrous Tetrahydrofuran (THF), Phosphorus tribromide (PBr₃), Anhydrous Diethyl Ether (Et₂O), Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

Step 1: Ethyl 4-carboxy-3,3-dimethylbutanoate

-

To a round-bottom flask equipped with a reflux condenser, add 3,3-dimethylglutaric anhydride (1.0 eq).

-

Add an excess of anhydrous ethanol (approx. 5-10 volumes).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting anhydride is consumed.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil, Ethyl 4-carboxy-3,3-dimethylbutanoate, can be carried forward to the next step without further purification.

Step 2: Ethyl 5-hydroxy-3,3-dimethylpentanoate

-

Dissolve the crude product from Step 1 in anhydrous THF (5 volumes) in a dry, nitrogen-flushed flask equipped with a dropping funnel and magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Borane-THF complex (1M solution, approx. 1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

-

Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by 1M HCl until gas evolution ceases.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Ethyl 5-hydroxy-3,3-dimethylpentanoate. This can be purified by column chromatography if necessary.

Step 3: Ethyl 5-bromo-3,3-dimethylpentanoate

-

Dissolve the crude alcohol from Step 2 in anhydrous diethyl ether (5 volumes) in a dry, nitrogen-flushed flask and cool to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise, ensuring the temperature remains below 5 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Cool the reaction mixture to 0 °C and quench by slowly pouring it over ice water.

-

Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2x volumes).

-

Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Ethyl 5-bromo-3,3-dimethylpentanoate. Purify by vacuum distillation or column chromatography as needed.

Application in the Synthesis of Cenicriviroc

Ethyl 5-bromo-3,3-dimethylpentanoate serves as a sophisticated lipophilic side-chain synthon. In the context of Cenicriviroc synthesis, its role is to introduce the terminal isobutyl-like group via an alkylation reaction. While the exact, proprietary synthesis route is not public, a chemically sound application involves the alkylation of a key benzazocine core precursor.

The primary bromide is a potent electrophile, ideal for forming new carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution. A plausible step in the synthesis of a Cenicriviroc precursor would involve the reaction of the bromo-ester with a nucleophile on the core structure, such as an amine or alkoxide, to build out the required framework.

Caption: Proposed role of the intermediate in Cenicriviroc synthesis.

-

Rationale for Use: The gem-dimethyl group provides a specific steric profile that can be crucial for binding to the CCR2/CCR5 receptors. The five-carbon chain offers an optimal spacer length and contributes to the overall lipophilicity of the drug, which is critical for its pharmacokinetic properties, including membrane permeability and distribution. The use of a primary bromide ensures that the alkylation reaction proceeds efficiently via an SN2 pathway, minimizing side reactions.

Conclusion

Ethyl 5-bromo-3,3-dimethylpentanoate is a testament to the strategic design of non-obvious intermediates in modern drug development. Its value is not in its own biological activity, but in its carefully crafted structure that serves as a key puzzle piece in the assembly of complex therapeutic molecules like Cenicriviroc. The synthetic route presented herein—leveraging selective and reliable reactions—provides a clear and scalable path to this important building block. For process chemists and medicinal scientists, understanding the synthesis and application of such intermediates is fundamental to the efficient and innovative construction of the next generation of pharmaceuticals.

References

-

Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved March 7, 2026, from [Link]

-

An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]

-

Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. (2023). ChemRxiv. Retrieved March 7, 2026, from [Link]

-

Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer [Video]. YouTube. [Link]

-

Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi. [Link]

-

PBr3 Reaction. (2022, February 23). BYJU'S. Retrieved March 7, 2026, from [Link]

-

Ethyl 5-Bromo-5-Phenylpentanoate Properties. (n.d.). Ontosight AI. Retrieved March 7, 2026, from [Link]

-

Ethyl 7-bromo-2,2-dimethylheptanoate (CAS No: 123469-92-1) API Intermediate Manufacturers. (n.d.). apicule. Retrieved March 7, 2026, from [Link]

-

Yu, D., Cai, S., Mennone, A., Vig, P., & Boyer, J. L. (2020). Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents. PMC. [Link]

-

Chaudhuri, S. K., Saha, M., Saha, A., & Bhar, S. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. PMC. [Link]

-

Large-Scale Synthesis of Glecaprevir. (2020, August 11). ChemistryViews. [Link]

-

Friedman, S. L., et al. (2018). A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis. PubMed. [Link]

-

Lefebvre, E., Moyle, G., Reshef, R., et al. (n.d.). Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis. Academic Commons. [Link]

Sources